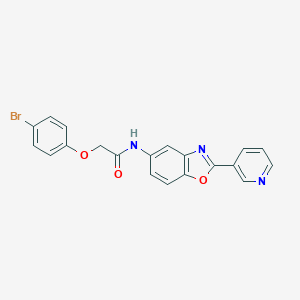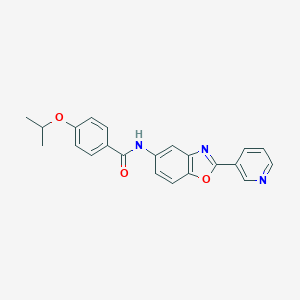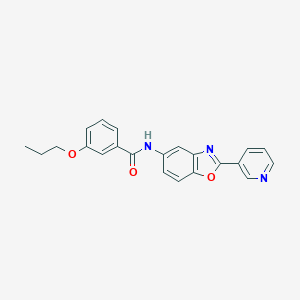
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol, also known as DDAO, is a chemical compound that has gained attention in the scientific community due to its unique properties. DDAO is a fluorescent dye that is commonly used in biological research to label proteins, lipids, and nucleic acids.
作用机制
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is a fluorescent dye that absorbs light in the ultraviolet and blue range and emits light in the green range. The mechanism of action of 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol involves the formation of an excited state when it absorbs light. The excited state then emits light at a longer wavelength, which can be detected by fluorescence microscopy or other imaging techniques.
Biochemical and Physiological Effects:
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is generally considered to be non-toxic and does not have any significant biochemical or physiological effects on cells or organisms. However, it is important to note that the concentration and duration of exposure to 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol can affect the viability and function of cells.
实验室实验的优点和局限性
One of the major advantages of 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is its high fluorescence intensity, which allows for sensitive detection of labeled molecules. 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is also compatible with a wide range of biological samples and imaging techniques. However, 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol has some limitations, including its sensitivity to pH and the potential for photobleaching, which can limit its usefulness for long-term imaging experiments.
未来方向
There are several future directions for research involving 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol. One area of interest is the development of new methods for synthesizing 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol that are more efficient and cost-effective. Another area of interest is the development of new applications for 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol in biological research, such as the labeling of specific cell types or the investigation of protein-protein interactions. Additionally, there is a need for further research to optimize the conditions for using 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol in long-term imaging experiments and to minimize the potential for photobleaching.
Conclusion:
In conclusion, 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is a fluorescent dye that has become an important tool in biological research due to its unique properties. It is widely used to label proteins, lipids, and nucleic acids in a variety of imaging techniques. While 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol has some limitations, its high fluorescence intensity and compatibility with a wide range of biological samples make it a valuable tool for studying cellular processes. Further research is needed to optimize the conditions for using 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol in long-term imaging experiments and to develop new applications for this versatile dye.
合成方法
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol can be synthesized by several methods, including the reaction of 4-chloro-1,1-diphenylbut-2-yn-1-ol with dipropylamine in the presence of a base. The reaction produces 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol as a yellow solid with a high yield of up to 90%. Other methods of synthesis include the reaction of 4-bromo-1,1-diphenylbut-2-yn-1-ol with dipropylamine and the reaction of 4-iodo-1,1-diphenylbut-2-yn-1-ol with dipropylamine.
科学研究应用
4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol is widely used in biological research as a fluorescent dye to label proteins, lipids, and nucleic acids. It is commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to visualize cellular processes. 4-(Dipropylamino)-1,1-diphenylbut-2-yn-1-ol has also been used to study the localization and dynamics of proteins in living cells and to investigate the interactions between proteins and lipids.
属性
分子式 |
C22H27NO |
|---|---|
分子量 |
321.5 g/mol |
IUPAC 名称 |
4-(dipropylamino)-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C22H27NO/c1-3-17-23(18-4-2)19-11-16-22(24,20-12-7-5-8-13-20)21-14-9-6-10-15-21/h5-10,12-15,24H,3-4,17-19H2,1-2H3 |
InChI 键 |
WHISERJJBCPWIR-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
规范 SMILES |
CCCN(CCC)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenoxyacetamide](/img/structure/B245063.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245065.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)



![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)

![N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B245084.png)
![N-[4-(butyrylamino)phenyl]-3-methoxybenzamide](/img/structure/B245086.png)
![N-{3-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B245087.png)